molecular formula C10H12N2O2S B1622051 N,N-Dimethyl-1H-indole-5-sulfonamide CAS No. 90918-44-8

N,N-Dimethyl-1H-indole-5-sulfonamide

Cat. No.: B1622051
CAS No.: 90918-44-8
M. Wt: 224.28 g/mol
InChI Key: LXERGGFBZYAJFB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-indole-5-sulfonamide is an organic compound featuring an indole core substituted with a dimethylsulfonamide group at the 5-position. With the molecular formula C10H12N2O2S, it serves as a valuable chemical scaffold and synthetic intermediate in medicinal chemistry. The indole structure is a privileged motif in drug discovery, known for its prevalence in biologically active molecules and its ability to interact with diverse biological targets . This specific sulfonamide-functionalized indole is of significant interest in antibacterial and antiviral research. Indole derivatives are extensively explored as potential anti-tubercular agents, with some candidates progressing to clinical trials . Furthermore, recent research highlights the role of sulfonamide-substituted indole derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. Incorporating the sulfonamide group can enhance antiviral activity against both wild-type and mutant strains of the virus while simultaneously improving the compound's safety profile by reducing cytotoxicity . The mechanism of action for indole-sulfonamide hybrids varies with the specific derivative but can include inhibition of key microbial enzymes or viral replication machinery . Researchers utilize this compound as a key building block to develop novel therapeutic agents, leveraging its structure to optimize interactions with target sites such as the NNRTI binding pocket in HIV-1 reverse transcriptase . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

CAS No.

90918-44-8

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N,N-dimethyl-1H-indole-5-sulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,1-2H3

InChI Key

LXERGGFBZYAJFB-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C2

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C2

Other CAS No.

90918-44-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Modifications: Indole vs. Indoline Derivatives

N,N-Dimethylindoline-5-sulfonamide
  • Structure : Features a saturated indoline core (dihydroindole) with a dimethylsulfonamide group at position 3.
  • Molecular Formula : C₁₀H₁₄N₂O₂S (MW: 226.30 g/mol) .
  • Increased rigidity may alter binding modes in enzyme active sites compared to the planar indole system.
N,N-Dimethyl-2-oxo-1,3-dihydroindole-5-sulfonamide
  • Structure : Contains a 2-oxo group on the indoline core.
  • Molecular Formula : C₁₀H₁₂N₂O₃S (MW: 240.28 g/mol) .
  • Key Differences :
    • The ketone group introduces hydrogen-bonding capability, enhancing interactions with polar residues in targets like CAs.
    • The oxidized core may influence redox properties and solubility.

Substituent Variations on the Indole Ring

3-Formyl-N,N-dimethyl-1H-indole-5-sulfonamide
  • Structure : Adds a formyl group (-CHO) at the 3-position of the indole ring.
  • Molecular Formula : C₁₁H₁₂N₂O₃S (MW: 252.29 g/mol) .
  • Serves as a synthetic intermediate for further derivatization (e.g., hydrazone formation) .
3-Formyl-N,N,1-trimethyl-1H-indole-5-sulfonamide
  • Structure : Includes a methyl group at the indole 1-position and a formyl group at the 3-position.
  • Molecular Formula : C₁₂H₁₄N₂O₃S (MW: 266.32 g/mol) .
  • Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.

Side-Chain Modifications

N-Methyl-1H-indole-5-ethanesulfonamide
  • Structure : Ethanesulfonamide group linked to the indole 5-position via a methylene bridge.
  • Molecular Formula : C₁₁H₁₄N₂O₂S (MW: 238.31 g/mol) .
  • Reduced hydrogen-bonding capacity compared to direct sulfonamide attachment.
1-{3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}-N-methylmethanesulfonamide
  • Structure: Incorporates a dimethylaminoethyl side chain at the indole 3-position.
  • Molecular Formula : C₁₄H₂₀N₃O₂S (MW: 294.39 g/mol) .
  • Key Differences: The basic dimethylamino group enhances solubility in acidic environments (e.g., lysosomes). Potential for charged interactions with anionic residues in target proteins.

Complex Heterocyclic Analogues

1H-Indole-5-sulfonamide,3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1³,⁷]dec-2-yl)-N,N-diethyl
  • Structure : Features a bulky tricyclic substituent at the indole 3-position.
  • Molecular Formula : C₂₂H₃₀N₄O₃S (MW: 430.56 g/mol) .
  • Key Differences :
    • The rigid tricyclic group imposes significant steric constraints, likely reducing off-target effects but limiting bioavailability.
    • Enhanced specificity for targets with large hydrophobic binding pockets.

Data Tables: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula MW (g/mol) Key Features Reference
N,N-Dimethyl-1H-indole-5-sulfonamide Indole 5-SO₂N(CH₃)₂ C₁₀H₁₂N₂O₂S 224.28 Planar aromatic core, H-bonding
N,N-Dimethylindoline-5-sulfonamide Indoline 5-SO₂N(CH₃)₂ C₁₀H₁₄N₂O₂S 226.30 Saturated core, improved stability
3-Formyl-N,N-dimethyl-1H-indole-5-sulfonamide Indole 3-CHO, 5-SO₂N(CH₃)₂ C₁₁H₁₂N₂O₃S 252.29 Electrophilic formyl group
N-Methyl-1H-indole-5-ethanesulfonamide Indole 5-CH₂CH₂SO₂NHCH₃ C₁₁H₁₄N₂O₂S 238.31 Flexible ethyl spacer

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-1H-indole-5-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the indole core. A validated method includes reacting 5-aminoindole with dimethylsulfamoyl chloride in a chlorinated solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C . Purity can be enhanced via recrystallization from ethanol or methanol. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) is recommended to track intermediate formation. For scale-up, inert atmospheres (N₂/Ar) and controlled temperature gradients improve yield reproducibility .

Q. How can the purity and structural integrity of this compound be verified?

Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight (MW: 226.30 g/mol) and detect impurities .
  • ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.8–7.5 ppm for indole H), dimethylamine singlet (δ 2.8–3.1 ppm), and sulfonamide SO₂ group (¹³C δ ~45–50 ppm) .
  • XRD : For crystalline samples, SHELX-based refinement (e.g., SHELXL) resolves bond angles and torsion angles, critical for confirming stereochemical stability .

Q. What solvent systems are suitable for solubility studies of this compound?

this compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CH₂Cl₂). For biological assays, DMSO stock solutions (10–50 mM) diluted in PBS (pH 7.4) are typical. Solubility can be enhanced via co-solvents (e.g., cyclodextrins) for in vitro models .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths of the sulfonamide group?

Discrepancies in sulfonamide S–N and S–O bond lengths often arise from conformational flexibility. High-resolution XRD (λ = 0.710–0.840 Å) with SHELXL refinement can model anisotropic displacement parameters, distinguishing static disorder from dynamic effects. For example, a study on analogous sulfonamides showed S–N bonds ranging from 1.62–1.65 Å, influenced by crystal packing and hydrogen-bonding networks .

Q. What strategies optimize the compound’s bioavailability for CNS-targeted studies?

  • LogP Modulation : Introduce polar substituents (e.g., hydroxyl groups) to reduce LogP (predicted ~2.5 for the parent compound) while retaining blood-brain barrier permeability .
  • Prodrug Design : Acetylate the sulfonamide nitrogen to enhance lipophilicity, followed by enzymatic cleavage in vivo .
  • In Silico Screening : Molecular docking (AutoDock Vina) against P-glycoprotein substrates predicts efflux risks .

Q. How do structural modifications at the indole N1 position affect biological activity?

Methylation at N1 (as in this compound) reduces hydrogen-bond donor capacity, altering target binding. Comparative studies with N-unsubstituted analogs show:

  • Enzyme Inhibition : Methylation decreases IC₅₀ against carbonic anhydrase isoforms (CA-II/IX) due to steric hindrance .
  • Antiviral Activity : Methylated derivatives exhibit enhanced HIV-1 RT inhibition (EC₅₀ ~0.8 µM) by stabilizing hydrophobic interactions in the allosteric pocket .

Q. What methodologies address discrepancies in reported cytotoxicity data across cell lines?

Contradictory cytotoxicity (e.g., HepG2 vs. MCF-7 IC₅₀ values) may stem from assay conditions:

  • Standardization : Use ATP-based viability assays (CellTiter-Glo) instead of MTT to avoid sulfonamide-MTT formazan interference .
  • Metabolic Profiling : LC-MS/MS quantifies intracellular compound accumulation, clarifying cell-specific efflux mechanisms .

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